![molecular formula C6H3F3 B14676960 1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene CAS No. 31399-10-7](/img/structure/B14676960.png)
1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene is a fluorinated derivative of bicyclo[2.2.0]hexa-2,5-diene. This compound is characterized by its unique bicyclic structure, which includes three fluorine atoms attached to the carbon atoms in the ring. The presence of fluorine atoms significantly alters the chemical properties of the compound, making it an interesting subject for research in various fields of chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene can be synthesized through several methods. One common approach involves the fluorination of bicyclo[2.2.0]hexa-2,5-diene using fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions. The reaction typically requires a catalyst and is conducted at low temperatures to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound involves large-scale fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced fluorinated derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Fluorinated ketones or carboxylic acids.
Reduction: Partially or fully reduced fluorinated derivatives.
Substitution: Fluorine-substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules, which are valuable in the development of pharmaceuticals and agrochemicals.
Material Science: Incorporated into polymers and materials to enhance their thermal stability, chemical resistance, and mechanical properties.
Biology and Medicine: Investigated for its potential as a fluorinated probe in biological studies, due to the unique properties imparted by the fluorine atoms.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific performance characteristics.
Wirkmechanismus
The mechanism by which 1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene exerts its effects is primarily through its ability to participate in various chemical reactions. The fluorine atoms in the compound influence its reactivity and stability, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Hexafluorobicyclo[2.2.0]hexa-2,5-diene: A fully fluorinated derivative with six fluorine atoms, exhibiting different reactivity and stability compared to 1,2,5-Trifluorobicyclo[2.2.0]hexa-2,5-diene.
Tetrafluorobicyclo[2.2.0]hexa-2,5-diene: Contains four fluorine atoms, showing intermediate properties between the fully fluorinated and partially fluorinated derivatives.
Uniqueness: this compound is unique due to its specific fluorination pattern, which imparts distinct chemical properties. The presence of three fluorine atoms allows for selective reactivity and makes it a valuable intermediate in the synthesis of complex fluorinated compounds.
Eigenschaften
CAS-Nummer |
31399-10-7 |
|---|---|
Molekularformel |
C6H3F3 |
Molekulargewicht |
132.08 g/mol |
IUPAC-Name |
1,2,5-trifluorobicyclo[2.2.0]hexa-2,5-diene |
InChI |
InChI=1S/C6H3F3/c7-4-2-6(9)3(4)1-5(6)8/h1-3H |
InChI-Schlüssel |
FCODRYJUTHWGRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2(C1C(=C2)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


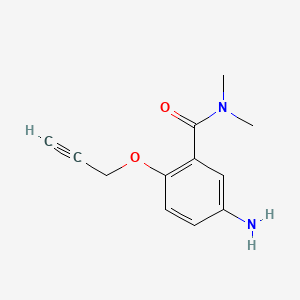
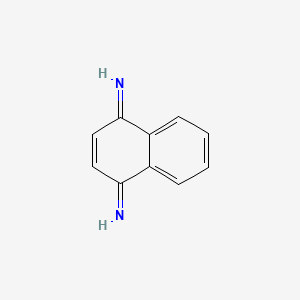
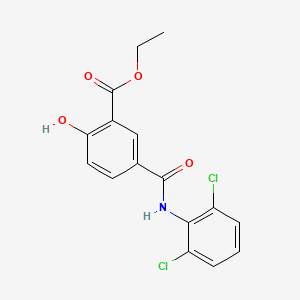
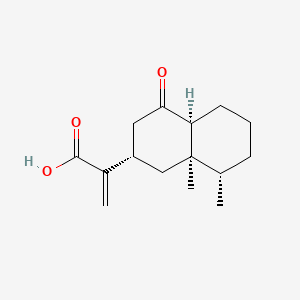
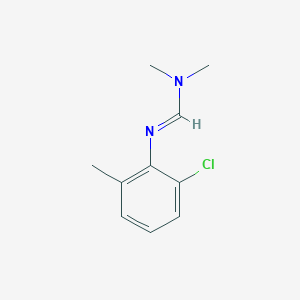

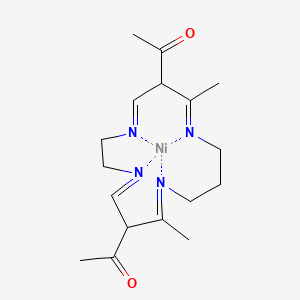
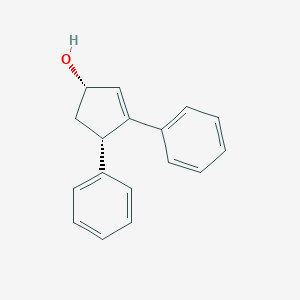
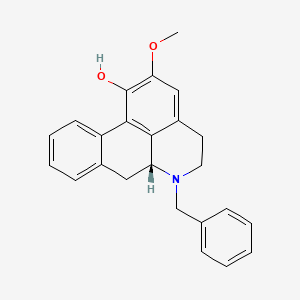
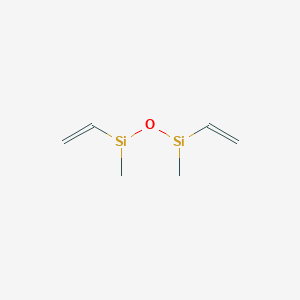

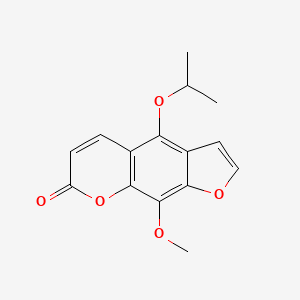
![(11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline](/img/structure/B14676940.png)
![4-oxa-14-thiatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2(6),7,11(15),12-pentaene-3,5-dione](/img/structure/B14676948.png)
